molecular formula C20H24O6 B10833391 Diterpene triepoxide derivative 1

Diterpene triepoxide derivative 1

Cat. No.: B10833391
M. Wt: 360.4 g/mol
InChI Key: DFBIRQPKNDILPW-IJWWASSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diterpene triepoxide derivative 1 is a complex natural product derived from the roots of the Chinese medicinal plant Tripterygium wilfordii Hook F. This compound is known for its unique structure, which includes three epoxy groups, a hydroxyl group, and a lactone ring. It has attracted significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diterpene triepoxide derivative 1 involves several key steps:

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Tripterygium wilfordii Hook F. The extraction process involves:

Chemical Reactions Analysis

Types of Reactions: Diterpene triepoxide derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Diterpene triepoxide derivative 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diterpene triepoxide derivative 1 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Diterpene triepoxide derivative 1 is unique due to its specific combination of epoxy groups, hydroxyl group, and lactone ring. Similar compounds include:

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1R,2R,4R,5R,7S,8S,9R,11R,13R)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m1/s1

InChI Key

DFBIRQPKNDILPW-IJWWASSVSA-N

Isomeric SMILES

CC(C)[C@]12[C@H](O1)[C@@H]3[C@]4(O3)[C@@]5(CCC6=C([C@H]5C[C@@H]7[C@@]4([C@H]2O)O7)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Origin of Product

United States

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